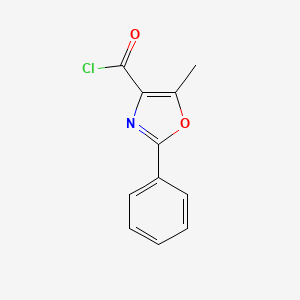

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Description

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a heterocyclic acyl chloride with the molecular formula C₁₂H₈ClNO₂ (derived from its carboxylic acid precursor, C₁₁H₉NO₃, via substitution of the hydroxyl group with chlorine). This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The acyl chloride functional group (-COCl) renders it highly reactive, making it a critical intermediate in organic synthesis for forming amides, esters, and other derivatives.

Properties

IUPAC Name |

5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVAPUPMWDZLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312479 | |

| Record name | 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51655-71-1 | |

| Record name | 51655-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride typically involves the chlorination of 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to facilitate the conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acid chlorides.

Amines: React with the carbonyl chloride group to form amides.

Alcohols: React to form esters.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

Organic Synthesis

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its highly reactive carbonyl chloride group allows it to participate in nucleophilic substitution reactions, facilitating the introduction of the oxazole moiety into target compounds.

Synthetic Routes

The synthesis typically involves converting 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid into its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under reflux conditions. This method ensures high yield and purity, vital for subsequent applications in research and industry.

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that derivatives of oxazole compounds can exhibit cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound D | MDA-MB453 | 29.1 |

| Compound E | MCF-7 | 15.3 |

| Compound F | A549 | 40.54 |

These findings suggest that structural modifications can significantly influence anticancer efficacy, with the carbonyl chloride functionality enhancing biological activity.

Material Science

In material science, this compound is utilized in the preparation of advanced materials and polymers. Its reactivity allows it to form covalent bonds with various substrates, leading to novel material properties.

Proteomics Research

This compound is particularly valuable in proteomics due to its ability to label proteins. This labeling facilitates interaction studies with biological molecules and helps elucidate the mechanisms of action within biochemical pathways.

Interaction Studies

Studies focusing on its reactivity with nucleophilic sites on proteins provide insights into its potential as a biochemical tool. The compound's unique structure enables it to selectively interact with specific biomolecules, making it a useful reagent in proteomic analyses .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Anticancer Agents : Research has shown that modifications to the oxazole structure can lead to compounds with enhanced anticancer properties.

- Biochemical Assays : As a reagent in biochemical assays, this compound has been used to study enzyme interactions and protein dynamics.

- Polymer Development : Its application in creating novel polymers has led to advancements in material science, particularly in developing materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the oxazole moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic Acid

- Molecular Formula: C₁₁H₉NO₃

- CAS RN : [18735-74-5]

- Melting Point : 182–183°C

- Reactivity : The carboxylic acid is less reactive than its acyl chloride counterpart, requiring activation (e.g., via thionyl chloride) for nucleophilic substitution. It serves as the direct precursor to the target acyl chloride.

Methyl 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylate

- Molecular Formula: C₁₂H₁₁NO₃

- CAS RN : [100063-41-0]

- Molecular Weight : 217.224 g/mol

- Reactivity : The ester derivative exhibits stability under mild conditions but can undergo hydrolysis to regenerate the carboxylic acid. Its higher molecular weight compared to the acid (203.19 vs. 217.224 g/mol) reflects the addition of a methyl group.

5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde

Positional Isomerism

4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid

- Molecular Formula: C₁₁H₉NO₃ (identical to the 5-methyl isomer)

- CAS RN : [91137-55-2]

- Melting Point : 239–242°C

- Key Difference : The methyl group’s shift from position 5 to 4 significantly elevates the melting point by ~57°C compared to the 5-methyl isomer. This disparity likely arises from enhanced intermolecular interactions (e.g., hydrogen bonding or crystal packing efficiency) in the solid state.

Data Table: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Key Reactivity |

|---|---|---|---|---|---|

| 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | C₁₂H₈ClNO₂ | 241.65 (calculated) | Not provided | Not reported | Nucleophilic acyl substitution (amide/ester synthesis) |

| 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid | C₁₁H₉NO₃ | 203.19 | [18735-74-5] | 182–183 | Requires activation for derivatization |

| 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | C₁₁H₉NO₃ | 203.19 | [91137-55-2] | 239–242 | Higher thermal stability due to isomerism |

| Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | C₁₂H₁₁NO₃ | 217.224 | [100063-41-0] | Not reported | Hydrolysis to carboxylic acid |

| 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde | C₁₁H₉NO₂ | 187.19 | [70170-23-9] | 87–88 | Condensation reactions (e.g., imine formation) |

Biological Activity

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS Number: 51655-71-1) is a heterocyclic compound belonging to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and data tables.

Structural Characteristics

The molecular formula of this compound is C₁₁H₈ClNO₂, with a molecular weight of 207.64 g/mol. Its structure includes:

- A methyl group at the 5-position.

- A phenyl group at the 2-position.

- A carbonyl chloride functional group at the 4-position.

These features contribute to its reactivity and biological activity.

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. For example, related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound D | MDA-MB453 | 29.1 |

| Compound E | MCF-7 | 15.3 |

| Compound F | A549 | 40.54 |

These results indicate that modifications in the structure can significantly influence the anticancer efficacy of oxazole derivatives . The presence of specific functional groups, such as the carbonyl chloride in this compound, may enhance its biological activity.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific enzymes or receptors involved in disease processes. This interaction could inhibit critical pathways that lead to microbial growth or cancer cell proliferation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of oxazole derivatives:

- Anticancer Study : A study involving an oxazole derivative demonstrated significant inhibition of cell proliferation in human neuroblastoma SH-SY5Y cells, suggesting its potential as a pharmacological tool for cancer treatment .

- Antimicrobial Evaluation : Another study evaluated various oxazole derivatives against Gram-positive and Gram-negative bacteria, revealing promising antimicrobial activity that warrants further investigation into their mechanisms and applications .

Q & A

Q. What are the optimal conditions for synthesizing 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride from its carboxylic acid precursor?

The synthesis typically involves treating 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS 18735-74-5, mp 182–183°C ) with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane or toluene. A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction. The reaction is monitored by TLC or NMR until complete conversion. Excess reagents are removed under reduced pressure, and the product is purified via distillation or recrystallization. Stability during storage requires inert atmosphere conditions due to its acyl chloride reactivity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization involves:

- ¹H/¹³C NMR : Confirming the absence of carboxylic acid protons (~12 ppm) and presence of carbonyl chloride signals (C=O stretch ~1750 cm⁻¹ in IR).

- Elemental Analysis : Matching calculated and observed C/H/N/O percentages.

- Melting Point : Cross-referencing with literature values (e.g., derivatives like 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid have mp 239–242°C ).

- HPLC-MS : To detect impurities or decomposition products, especially residual carboxylic acid.

Q. What precautions are necessary for handling and storing this compound due to its hygroscopic and reactive nature?

- Storage : Under argon or nitrogen at –20°C in sealed, flame-resistant glass containers. Desiccants (e.g., molecular sieves) are recommended.

- Handling : Use anhydrous solvents and glove boxes to prevent hydrolysis. Quench accidental spills with ice-cold sodium bicarbonate .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software is employed to refine bond lengths, angles, and torsional parameters. For example, oxazole ring planarity and phenyl ring dihedral angles can be analyzed to assess steric or electronic effects. High-resolution data (≤1.0 Å) minimizes errors in electron density maps, critical for distinguishing between isomeric byproducts.

Q. What mechanistic insights explain the regioselective reactivity of this acyl chloride in nucleophilic substitutions?

The electron-withdrawing oxazole ring enhances electrophilicity at the carbonyl carbon. DFT calculations (e.g., Gaussian 16) can model charge distribution, showing higher positive charge density at C4 compared to other positions. Experimental validation involves competing reactions with amines or alcohols, where product ratios (analyzed via LC-MS) confirm preferential attack at the carbonyl site .

Q. How does this compound function as a key intermediate in synthesizing bioactive molecules like Aleglitazar?

It serves as an acylating agent for introducing the 5-methyl-2-phenyloxazole moiety into larger scaffolds. For example, coupling with 4-[2-(hydroxy)ethoxy]benzaldehyde derivatives (CAS 103788-65-4 ) via Steglich esterification forms ester linkages critical for PPAR agonist activity. Reaction yields depend on base selection (e.g., DMAP vs. triethylamine) and solvent polarity .

Q. What analytical strategies address contradictions in spectral data for its hydrolysis products?

Hydrolysis under controlled conditions (aqueous THF, pH 7–8) generates 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. Discrepancies in ¹³C NMR shifts (e.g., unexpected carbonyl signals) may arise from tautomerism or residual solvent effects. 2D NMR (HSQC, HMBC) and isotopic labeling (e.g., D₂O exchange) can differentiate between keto-enol equilibria and true impurities .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.